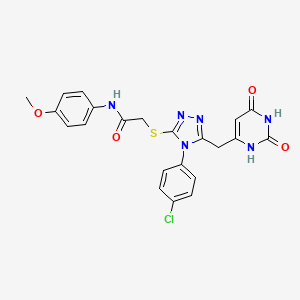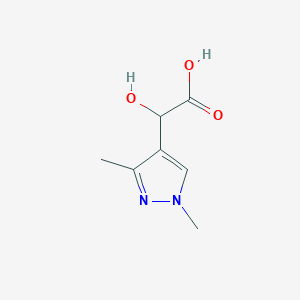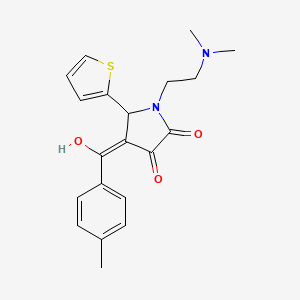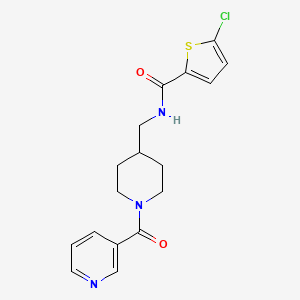
4-(2-Phenylethylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenylethylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one, also known as PEP2, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. PEP2 is a piperazine derivative that has been shown to modulate the activity of ion channels, specifically the NMDA receptor. In
Mecanismo De Acción
4-(2-Phenylethylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one modulates the activity of the NMDA receptor by binding to a specific site on the receptor, known as the glycine site. 4-(2-Phenylethylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one enhances the binding of glycine to the receptor, which leads to an increase in NMDA receptor activity. This increased activity can lead to an enhancement of synaptic plasticity, which is thought to be important for learning and memory. 4-(2-Phenylethylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has also been shown to have an inhibitory effect on voltage-gated sodium channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
4-(2-Phenylethylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has been shown to have a variety of biochemical and physiological effects. 4-(2-Phenylethylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has been shown to enhance synaptic plasticity and memory formation in animal models. 4-(2-Phenylethylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has also been shown to have analgesic effects in animal models of chronic pain. 4-(2-Phenylethylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Phenylethylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and specificity for the NMDA receptor. However, there are also limitations to using 4-(2-Phenylethylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one in lab experiments, including its limited solubility in aqueous solutions and the need for specialized equipment to measure its effects on ion channels.
Direcciones Futuras
There are several future directions for research on 4-(2-Phenylethylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one. One potential direction is to explore its potential therapeutic applications in neurological disorders, such as epilepsy and chronic pain. Another potential direction is to investigate its effects on other ion channels and receptors, which may lead to the development of new drugs for a variety of diseases. Finally, further research is needed to optimize the synthesis and purification methods for 4-(2-Phenylethylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one, which may lead to improved yields and purity of the final product.
Métodos De Síntesis
4-(2-Phenylethylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with 4-chlorobutyryl chloride, followed by the reaction with phenethylamine and sulfonyl chloride. The final product is obtained through the reaction of the intermediate product with piperazine and acetic anhydride. The purity and yield of the final product can be improved through various purification methods, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-(2-Phenylethylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has been studied extensively for its potential therapeutic applications in various neurological disorders, such as epilepsy and chronic pain. 4-(2-Phenylethylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. 4-(2-Phenylethylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has also been shown to have analgesic effects in animal models of chronic pain.
Propiedades
IUPAC Name |
4-(2-phenylethylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c19-14-12-17(8-9-18(14)15-16-7-10-22-15)23(20,21)11-6-13-4-2-1-3-5-13/h1-5,7,10H,6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXZRQKYGRTMEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)CCC2=CC=CC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide](/img/structure/B2794340.png)

![[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-14-[(2S,3R,4S,5S,6R)-5-hydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate](/img/structure/B2794342.png)
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2794344.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide](/img/structure/B2794345.png)

![3-(3-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2794347.png)





![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2794356.png)
![N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2794362.png)